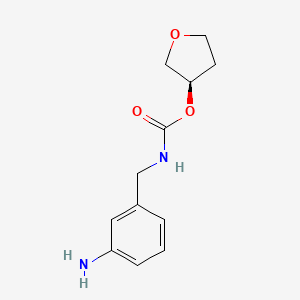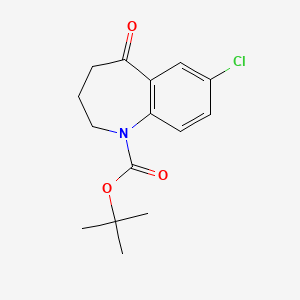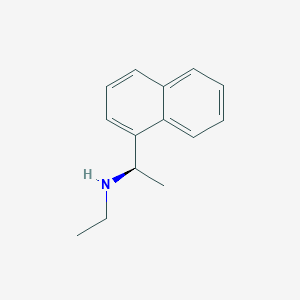![molecular formula C12H14BClN2O3 B11754756 [5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B11754756.png)
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid is a boronic acid derivative with a unique structure that includes a chloro-substituted indazole ring and an oxane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-chloroindazole with oxane under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high yields. The process typically involves the use of aryl halides and boronic acid derivatives in the presence of a palladium catalyst and a base .
Análisis De Reacciones Químicas
Types of Reactions
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The chloro group on the indazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted indazole derivatives.
Aplicaciones Científicas De Investigación
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols in biological systems.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit certain enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: Another boronic acid derivative with similar reactivity but different structural features.
Imidazole derivatives: Share the indazole ring structure but differ in the functional groups attached.
Uniqueness
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid is unique due to its combination of a chloro-substituted indazole ring and an oxane moiety, which imparts distinct chemical properties and reactivity compared to other boronic acids .
Propiedades
Fórmula molecular |
C12H14BClN2O3 |
|---|---|
Peso molecular |
280.52 g/mol |
Nombre IUPAC |
[5-chloro-1-(oxan-2-yl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C12H14BClN2O3/c14-9-4-5-10-8(12(9)13(17)18)7-15-16(10)11-3-1-2-6-19-11/h4-5,7,11,17-18H,1-3,6H2 |
Clave InChI |
SXXYFRFWUJKNBH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B11754682.png)
![[4-(Ethenyloxy)phenyl]boronic acid](/img/structure/B11754691.png)
![(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol](/img/structure/B11754692.png)



![[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11754730.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11754731.png)
![(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B11754733.png)
![2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11754735.png)


